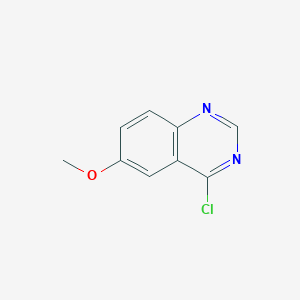
4-クロロ-6-メトキシキナゾリン
概要
説明
4-Chloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O . It is used in research and development .
Synthesis Analysis
The synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was reported in a study . The compound was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps including substitution, nitration, reduction, cyclization, and chlorination. The structure was confirmed by 1H NMR and MS spectrum. The total yield of the five steps was 29.2% .
Molecular Structure Analysis
The molecular weight of 4-Chloro-6-methoxyquinazoline is 194.618 Da . The SMILES string representation is O=C(OCC)C1=NC2=CC=C(OC)C=C2C(Cl)=N1 .
Physical And Chemical Properties Analysis
4-Chloro-6-methoxyquinazoline has a density of 1.3±0.1 g/cm3 and a boiling point of 323.0±22.0 °C at 760 mmHg .
科学的研究の応用
鎮痛および抗炎症剤
4-クロロ-6-メトキシキナゾリン: は、その鎮痛および抗炎症特性により、医薬品化学における重要な骨格として特定されています。 研究者は、その構造活性相関を調査し、疼痛と炎症の管理のための新しい治療薬に開発される可能性のある化合物の発見につながりました .
抗がん活性
4-クロロ-6-メトキシキナゾリンを含むキナゾリン誘導体は、抗がん研究で有望な結果を示しています。 それらはさまざまな癌細胞株を阻害することが判明しており、進行中の研究は、その作用機序と癌治療薬としての可能性を理解することに焦点を当てています .
抗菌特性
この化合物は、その抗菌特性についても研究されています。 それは、幅広い細菌株に対して有効性を示しており、特に抗生物質耐性の高まりの中で、新しい抗生物質の開発につながる可能性があります .
抗ウイルス用途
研究によると、4-クロロ-6-メトキシキナゾリンは、ウイルス感染症の治療に役立つ可能性があります。 ウイルス複製を阻害する能力により、抗ウイルス薬開発の分野におけるさらなる研究の候補となっています .
抗結核の可能性
結核は、世界的な健康上の課題であり、4-クロロ-6-メトキシキナゾリンは、潜在的な抗結核剤として特定されています。 結核菌に対する有効性が調査されており、より効果的な結核治療に貢献する可能性があります .
降圧効果
キナゾリン誘導体は、降圧効果と関連付けられており、高血圧の管理におけるその使用を示唆しています。 この用途は、高血圧とその合併症の広範な蔓延を考えると特に重要です .
作用機序
Target of Action
Quinazoline derivatives, to which 4-chloro-6-methoxyquinazoline belongs, are known to exhibit a broad range of medicinal activities . These activities suggest that 4-Chloro-6-methoxyquinazoline may interact with multiple targets in the body.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . It is likely that 4-Chloro-6-methoxyquinazoline shares similar interactions with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives , it is plausible that 4-Chloro-6-methoxyquinazoline could affect multiple biochemical pathways.
Pharmacokinetics
The synthesis of 4-chloro-6-methoxyquinazoline involves a series of chemical reactions, including substitution, nitration, reduction, cyclization, and chlorination . These reactions could potentially influence the compound’s ADME properties and, consequently, its bioavailability.
Result of Action
The broad range of biological activities associated with quinazoline derivatives suggests that 4-chloro-6-methoxyquinazoline could have diverse molecular and cellular effects .
特性
IUPAC Name |
4-chloro-6-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREJJMASIQVOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457932 | |
| Record name | 4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50424-28-7 | |
| Record name | 4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research paper?
A1: The paper details a five-step synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline starting from methyl 4-hydroxy-3-methoxybenzoate []. This method is significant because it provides a clear and reproducible route to obtain the target compound with a total yield of 29.2%. While this yield might appear moderate, multi-step syntheses often face challenges in achieving high overall yields. This specific synthesis pathway contributes valuable knowledge to the field of organic synthesis by offering a potential starting point for further optimization or for creating structurally similar quinazoline derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


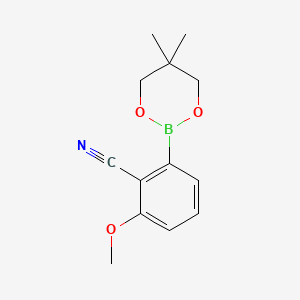
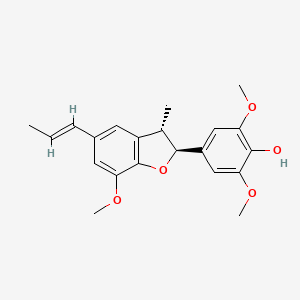

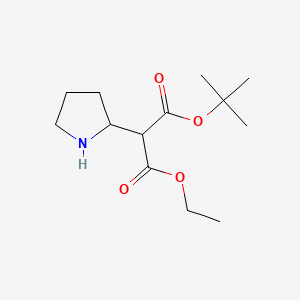
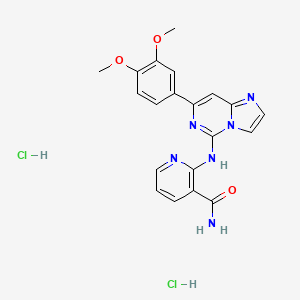
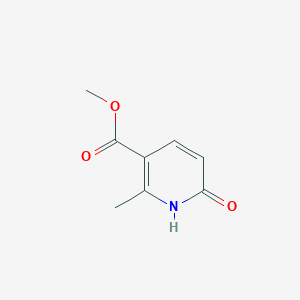
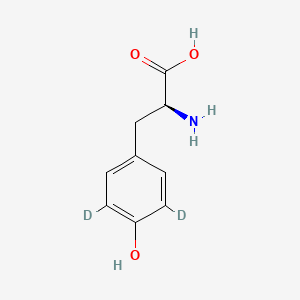

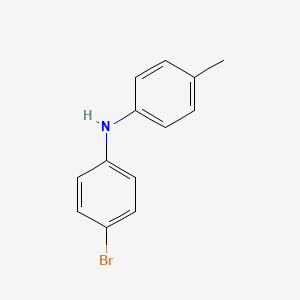
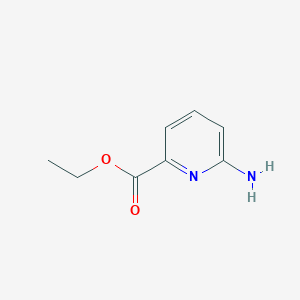
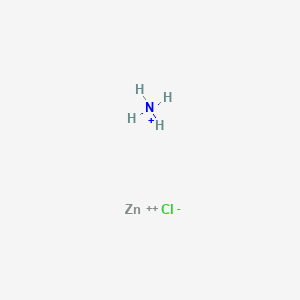
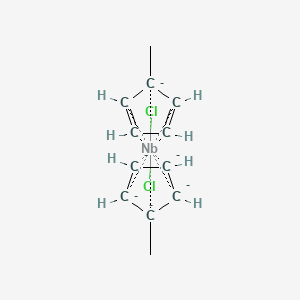
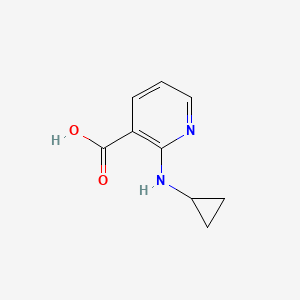
![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)